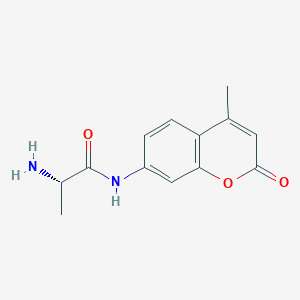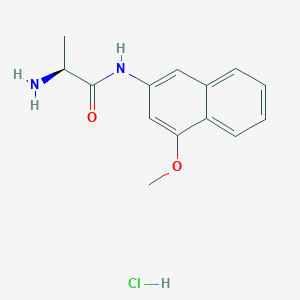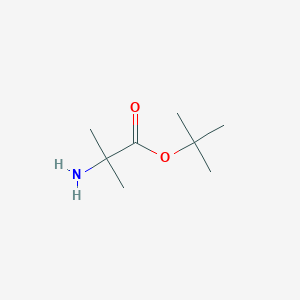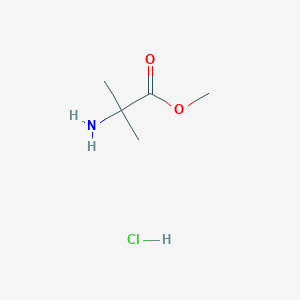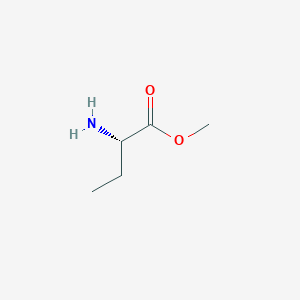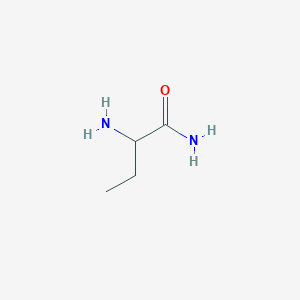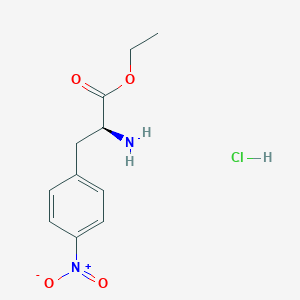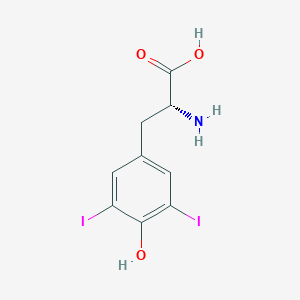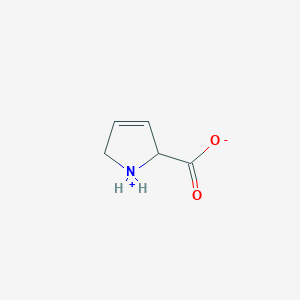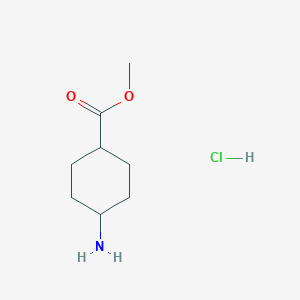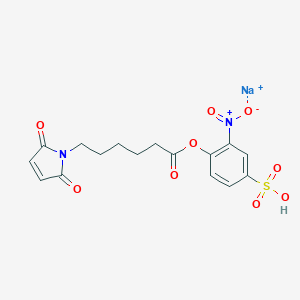
Mal-sac-hnsa
概要
説明
Mal-sac-hnsa, also known as epsilon-maleimidocaproic acid-(2-nitro-4-sulfo)-phenyl ester, is a heterobifunctional crosslinking reagent. It is widely used in bioconjugation techniques to link sulfhydryl-containing peptides, proteins, or oligonucleotides to carrier proteins. This compound is water-soluble and allows for efficient and specific conjugation without the need for crosslink-specific antibodies .
準備方法
Mal-sac-hnsa can be synthesized through a series of chemical reactions involving maleic anhydride and aminocaproic acid, followed by esterification with the desired functional group. The synthetic route typically involves the following steps:
Reaction of Maleic Anhydride with Aminocaproic Acid: This step forms the maleimide caproic acid intermediate.
Esterification: The intermediate is then esterified with the appropriate phenyl ester to form this compound.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
化学反応の分析
Mal-sac-hnsa primarily participates in conjugation reactions due to the reactivity of its maleimide group towards thiol groups. The types of reactions it undergoes include:
Michael Addition: The maleimide group reacts with thiol groups present on biomolecules, forming a stable thioether bond.
Spectrophotometric Monitoring: The reaction with amino groups can be monitored spectrophotometrically due to the release of the dianion of 1-hydroxy-2-nitro-4-benzenesulfonic acid.
Common reagents used in these reactions include sulfhydryl-containing peptides, proteins, or oligonucleotides. The major products formed are stable thioether-linked conjugates.
科学的研究の応用
Mal-sac-hnsa has a wide range of applications in scientific research, including:
Antibody Development: It has been employed in the development of highly specific antibodies by conjugating bioactive peptides to carrier proteins.
Molecular Imaging: This compound is used in the preparation of molecular beacons for imaging mRNA in live cells, aiding in the study of gene expression and cellular processes.
作用機序
The mechanism of action of mal-sac-hnsa relies on the inherent reactivity of its maleimide group towards nucleophiles, specifically thiol groups. This Michael addition reaction proceeds through a nucleophilic attack of the thiolate anion on the electron-deficient carbon atom of the maleimide ring, resulting in a covalent bond formation. This allows for the efficient and specific conjugation of biomolecules.
類似化合物との比較
Mal-sac-hnsa is unique due to its water solubility and ability to form stable thioether bonds without the need for crosslink-specific antibodies. Similar compounds include:
Epsilon-Maleimidocaproic Acid-(2-Nitro-4-Sulfo)-Phenyl Ester:
This compound stands out due to its specific applications in molecular imaging and antibody development, making it a valuable tool in scientific research.
特性
IUPAC Name |
sodium;4-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O9S.Na/c19-14-7-8-15(20)17(14)9-3-1-2-4-16(21)27-13-6-5-11(28(24,25)26)10-12(13)18(22)23;/h5-8,10H,1-4,9H2,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUFOUVTWCKBKQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])OC(=O)CCCCCN2C(=O)C=CC2=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101554-76-1 | |
| Record name | 101554-76-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does mal-sac-HNSA contribute to developing highly specific antibodies?
A1: this compound acts as a heterobifunctional cross-linking reagent. [] In the context of bradykinin antibody development, it facilitates the conjugation of a modified bradykinin molecule (Cys6-bradykinin) to a carrier protein like bovine serum albumin (BSA). [] This conjugation is crucial for presenting the bradykinin molecule to the immune system and eliciting an immune response. The specificity arises from strategically placing the Cys residue within the bradykinin molecule and utilizing the unique reactivity of this compound.
Q2: What is the significance of the specific conjugation strategy employed with this compound in this research?
A2: The research highlights that the position of conjugation on the target molecule is crucial for antibody specificity. [] By conjugating Cys6-bradykinin to BSA via the thiol group of the cysteine residue using this compound, the researchers were able to generate antibodies that recognized specific regions of the bradykinin molecule, including the free N-terminus and the C-terminal phenylalanine and arginine residues. [] This strategy resulted in an antibody with significantly reduced cross-reactivity with other bradykinin derivatives compared to previously reported antibodies. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



